molecular formula C8H5FO3 B15204996 5-Fluoro-4H-benzo[d][1,3]dioxin-4-one

5-Fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B15204996
M. Wt: 168.12 g/mol
InChI Key: NXGKJQVJRDCLDK-UHFFFAOYSA-N
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Description

5-Fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones It is characterized by the presence of a fluorine atom at the 5-position of the benzo[d][1,3]dioxin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acids with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile. The reaction proceeds at room temperature and results in the formation of the desired benzo[d][1,3]dioxin-4-one derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted benzo[d][1,3]dioxin-4-one derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

    Amidation Reactions: Salicylamide derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This mechanism is crucial for its anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4H-benzo[d][1,3]dioxin-4-one
  • 5-Bromo-4H-benzo[d][1,3]dioxin-4-one
  • 5-Methyl-4H-benzo[d][1,3]dioxin-4-one

Uniqueness

5-Fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s biological activity and stability compared to its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C8H5FO3

Molecular Weight

168.12 g/mol

IUPAC Name

5-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H5FO3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-3H,4H2

InChI Key

NXGKJQVJRDCLDK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C(=CC=C2)F)C(=O)O1

Origin of Product

United States

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